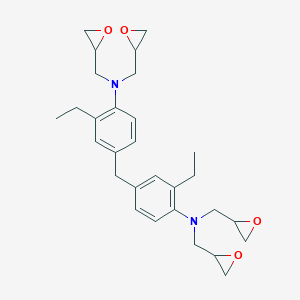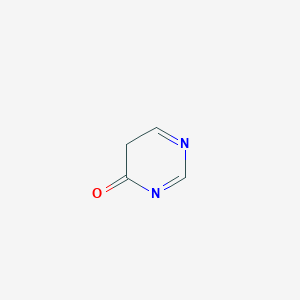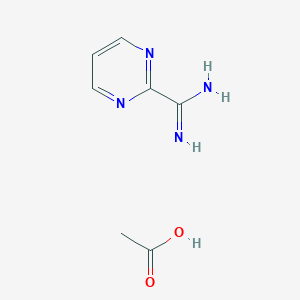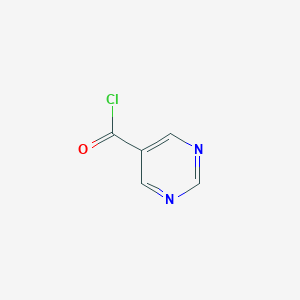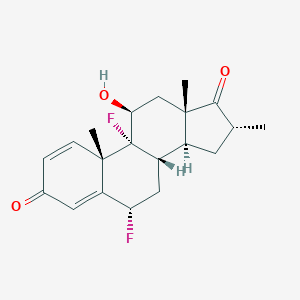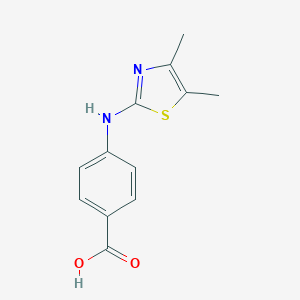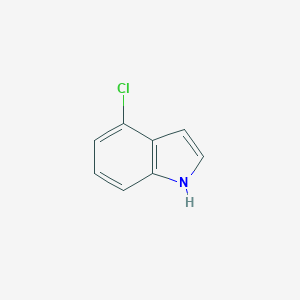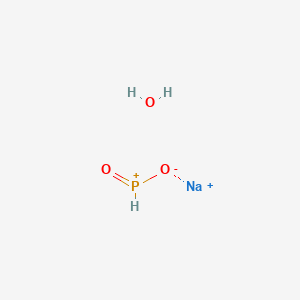
Ácido fosfínico, sal sódico, monohidratado
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, sodium salt, monohydrate, also known as sodium hypophosphite monohydrate, is a chemical compound with the formula NaH₂PO₂·H₂O. It is a white crystalline solid that is highly soluble in water. This compound is commonly used as a reducing agent in various chemical reactions and has applications in several industries, including pharmaceuticals, water treatment, and electroless plating.
Aplicaciones Científicas De Investigación
Phosphinic acid, sodium salt, monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various chemical syntheses and analytical procedures.
Biology: It is employed in the preparation of certain biological buffers and reagents.
Medicine: It is used in the formulation of pharmaceuticals and as an antioxidant in drug preparations.
Mecanismo De Acción
Target of Action
Phosphinic acid and its derivatives, including sodium salt monohydrate, are known to mimic the phosphates and carboxylates of biological molecules . This allows them to potentially inhibit metabolic enzymes, making them useful intermediates and biologically active compounds . They can be considered as bioisosteric groups .
Mode of Action
The mode of action of phosphinic acid, sodium salt, monohydrate is primarily through its interaction with its targets, which are metabolic enzymes. By mimicking the phosphates and carboxylates of biological molecules, it can inhibit these enzymes, leading to changes in the metabolic processes .
Biochemical Pathways
Phosphinic acid-based molecules, including sodium salt monohydrate, are involved in various biological pathways. They play significant roles in many different areas of life science . The exact biochemical pathways affected by this compound may vary depending on the specific metabolic enzymes it interacts with.
Pharmacokinetics
It’s known that phosphinic and phosphonic acids can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation .
Result of Action
The result of the action of phosphinic acid, sodium salt, monohydrate is primarily the inhibition of metabolic enzymes. This can lead to changes in the metabolic processes within the cell, potentially leading to various biological effects .
Action Environment
The action of phosphinic acid, sodium salt, monohydrate can be influenced by various environmental factors. For instance, it’s known that contact with strong oxidizers may cause an explosion . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphinic acid, sodium salt, monohydrate can be synthesized through the reaction of white phosphorus with sodium hydroxide. The reaction proceeds as follows: [ \text{P}_4 + \text{NaOH} + \text{H}_2\text{O} \rightarrow \text{NaH}_2\text{PO}_2 + \text{H}_2 ] This reaction is typically carried out under controlled conditions to ensure the complete conversion of phosphorus to sodium hypophosphite.
Industrial Production Methods
In industrial settings, the production of phosphinic acid, sodium salt, monohydrate involves a two-step process. First, white phosphorus reacts with an alkali, such as sodium hydroxide, to form an aqueous solution of sodium hypophosphite. The solution is then concentrated and crystallized to obtain the monohydrate form of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, sodium salt, monohydrate undergoes several types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent, converting metal ions to their elemental forms.
Oxidation Reactions: It can be oxidized to form phosphorous acid and phosphoric acid.
Substitution Reactions: It can participate in substitution reactions where the hypophosphite ion replaces other anions in a compound.
Common Reagents and Conditions
Common reagents used in reactions with phosphinic acid, sodium salt, monohydrate include metal salts, acids, and bases. The reactions are typically carried out in aqueous solutions at controlled temperatures to ensure optimal yields.
Major Products Formed
The major products formed from reactions involving phosphinic acid, sodium salt, monohydrate include elemental metals, phosphorous acid, and phosphoric acid .
Comparación Con Compuestos Similares
Similar Compounds
Phosphorous Acid (H₃PO₃): Similar to phosphinic acid, sodium salt, monohydrate, phosphorous acid is also a reducing agent but has different reactivity and applications.
Phosphoric Acid (H₃PO₄): Unlike phosphinic acid, sodium salt, monohydrate, phosphoric acid is primarily used as an acidifying agent and has limited reducing properties.
Sodium Phosphate (Na₃PO₄): This compound is used as a cleaning agent and has different chemical properties compared to phosphinic acid, sodium salt, monohydrate.
Uniqueness
Phosphinic acid, sodium salt, monohydrate is unique due to its strong reducing properties and its ability to participate in a wide range of chemical reactions. Its applications in electroless plating and water treatment also set it apart from other similar compounds.
Propiedades
IUPAC Name |
sodium;oxido(oxo)phosphanium;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.HO2P.H2O/c;1-3-2;/h;3H;1H2/q+1;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUDKOMXLMXFKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-][PH+]=O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3NaO3P+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7681-53-0 (Parent) |
Source


|
| Record name | Sodium phosphinate hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
104.986 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10039-56-2 |
Source


|
| Record name | Sodium phosphinate hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
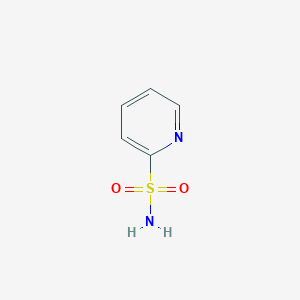
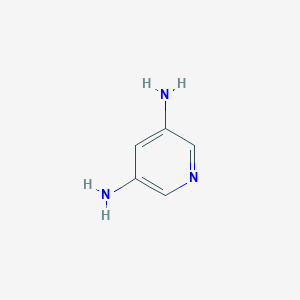
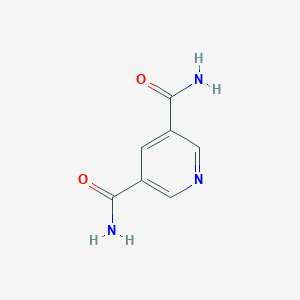
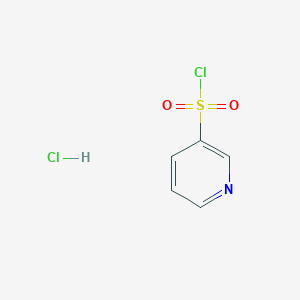
![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)
![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)

